Bromhidrato de 2-hidrazino-2-imidazolina

Descripción general

Descripción

2-Hydrazino-2-imidazoline hydrobromide (2H2IH) is an organobromide compound that is widely used in scientific research, particularly in biochemistry and physiology. It is a versatile compound that has many applications in laboratory experiments, and it is also known for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Amida

Bromhidrato de 2-hidrazino-2-imidazolina: se ha utilizado en la síntesis de varios derivados de amida. Estos derivados incluyen 6-(4-carboximetoxifenil)-4,5-dihidro-3(2H)-piridazinona y 2-sustituidos-6-(4-acilaminofenil)-4,5-dihidropiridazin-3(2H)-onas . Estos compuestos tienen aplicaciones potenciales como agentes inodilatadores, lo que puede ser significativo en la investigación cardiovascular, particularmente en el desarrollo de tratamientos para la insuficiencia cardíaca y otras afecciones cardíacas.

Modulación de la Actividad Vasodilatadora

El compuesto es un reactivo para la síntesis de moléculas que afectan la actividad vasodilatadora . Esta aplicación es crucial en farmacología y medicina, ya que los vasodilatadores se utilizan para relajar los músculos de los vasos sanguíneos, lo que puede ayudar en el tratamiento de la hipertensión y la angina de pecho.

Formación de Complejos de Cobre (II) Puenteados por Sulfato

Los investigadores han utilizado This compound en la formación de complejos diméricos de cobre (II) puenteados por sulfato . Estos complejos tienen importancia en el campo de la química de coordinación y pueden tener implicaciones en la catálisis y la ciencia de los materiales.

Antagonistas para Receptores de Serotonina 5-HT6

El compuesto ha estado involucrado en la síntesis de antagonistas de los receptores de serotonina 5-HT6 . Estos antagonistas pueden desempeñar un papel en el tratamiento de diversos trastornos neurológicos y psiquiátricos, incluida la depresión, la ansiedad y la enfermedad de Alzheimer.

Síntesis de Complejos de Paladio

This compound: sirve como precursor en la síntesis de complejos de paladio . Los complejos de paladio son importantes en la química orgánica y se utilizan ampliamente en reacciones catalíticas, como las reacciones de acoplamiento cruzado que forman enlaces carbono-carbono.

Agentes Antidiabéticos y Antiobésicos

El compuesto también es un reactivo para sintetizar agentes antidiabéticos y antiobésicos . Esta aplicación es particularmente relevante dado el aumento mundial de las tasas de diabetes y obesidad, destacando la necesidad de tratamientos nuevos y efectivos.

Estudios de Unión al ADN

Otra aplicación implica el uso de This compound en la síntesis de aglutinantes de ADN . Estos aglutinantes son herramientas esenciales en biología molecular e ingeniería genética, ya que se pueden utilizar para modular la expresión génica o como parte de estrategias de terapia génica.

Catálisis y Síntesis de Fármacos

Por último, This compound es indispensable en estudios que involucran catálisis y síntesis de fármacos. Sus propiedades únicas lo convierten en un compuesto valioso en el desarrollo de nuevos productos farmacéuticos y en la exploración de nuevos procesos catalíticos.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of molecules that affect vasodilatory activity . This suggests that its targets could be related to the cardiovascular system, possibly acting on receptors or enzymes involved in blood vessel dilation.

Mode of Action

Given its use in the synthesis of vasodilatory agents , it can be inferred that it may interact with its targets to cause relaxation of smooth muscle cells in blood vessels, leading to their dilation.

Biochemical Pathways

Considering its role in the synthesis of vasodilatory agents , it might be involved in pathways related to the regulation of blood pressure and blood flow.

Result of Action

Given its use in the synthesis of vasodilatory agents , it can be inferred that its action results in the dilation of blood vessels, potentially leading to a decrease in blood pressure.

Análisis Bioquímico

Biochemical Properties

2-Hydrazino-2-imidazoline hydrobromide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of molecules that affect vasodilatory activity, such as some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 2-Hydrazino-2-imidazoline hydrobromide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of DNA binders and antidiabetic/antiobesity agents

Molecular Mechanism

At the molecular level, 2-Hydrazino-2-imidazoline hydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in the synthesis of 5-HT6 serotonin receptor antagonists and Pd complexes . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazino-2-imidazoline hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures and should be stored under nitrogen to maintain its efficacy . These findings are crucial for designing long-term experiments and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Hydrazino-2-imidazoline hydrobromide vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, while higher doses may lead to toxic or adverse effects. For instance, it has been used in the synthesis of antidiabetic/antiobesity agents, where dosage optimization is crucial for efficacy and safety . These studies are essential for determining the appropriate therapeutic window for the compound.

Metabolic Pathways

2-Hydrazino-2-imidazoline hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of molecules that affect vasodilatory activity, highlighting its role in metabolic processes . Understanding these pathways is vital for elucidating the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Hydrazino-2-imidazoline hydrobromide within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications .

Subcellular Localization

2-Hydrazino-2-imidazoline hydrobromide’s subcellular localization influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Propiedades

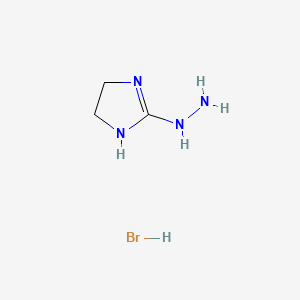

IUPAC Name |

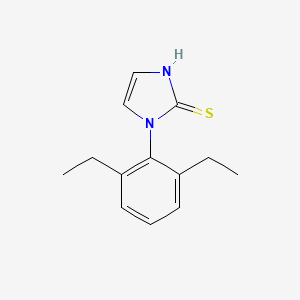

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJRJVVSABWXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204544 | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55959-84-7 | |

| Record name | 2-Hydrazino-2-imidazoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55959-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055959847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazino-δ-2-imidazoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-hydrazino-2-imidazoline hydrobromide interact with rhenium, and what is the significance of this interaction in the context of the research?

A1: 2-hydrazino-2-imidazoline hydrobromide acts as a reducing agent and ligand when reacted with perrhenate. [] The reaction forms a complex where the rhenium center is coordinated by one 2-hydrazino-2-imidazoline molecule in a bidentate fashion (through one nitrogen of the hydrazine group and one nitrogen of the imidazoline ring) and another 2-hydrazino-2-imidazoline molecule in a monodentate manner (through one nitrogen of the hydrazine group). [] This results in a complex with the core structure {ReCl(3)(NNC(3)H(4)N(2)H)(HNNHC(3)H(4)N(2)H)}. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)